Mechanistic Differentiation: Degrader vs. Inhibitor Activity Profile
PROTAC VEGFR-2 degrader-1 demonstrates minimal direct inhibition of VEGFR-2 kinase activity (IC50 > 1 μM) compared to traditional VEGFR-2 inhibitors such as sorafenib (IC50 = 90 nM) or sunitinib (IC50 = 10 nM) [1]. This >10-fold difference in inhibitory potency reflects the compound's designed mechanism: it acts as a degrader, not an inhibitor, with its primary efficacy metric being protein depletion rather than kinase inhibition . The lack of potent kinase inhibition confirms that any observed biological effects stem from VEGFR-2 protein degradation rather than ATP-competitive blockade [1].
| Evidence Dimension | VEGFR-2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | > 1 μM |
| Comparator Or Baseline | Sorafenib: 90 nM; Sunitinib: 10 nM |
| Quantified Difference | >10-fold to >100-fold less potent inhibition |
| Conditions | Biochemical kinase assay; ATP-competitive format |
Why This Matters
This differential confirms the compound operates via a degradation mechanism distinct from conventional inhibitors, enabling researchers to dissect scaffolding vs. catalytic functions of VEGFR-2.
- [1] Wilhelm SM, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Res. 2004;64(19):7099-7109. View Source
